molecular formula C7H13NO2 B14429794 2-Butoxy-4,5-dihydro-1,3-oxazole CAS No. 79493-65-5

2-Butoxy-4,5-dihydro-1,3-oxazole

Cat. No.: B14429794
CAS No.: 79493-65-5
M. Wt: 143.18 g/mol
InChI Key: JUDSDRJLVSYYQV-UHFFFAOYSA-N
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Description

2-Butoxy-4,5-dihydro-1,3-oxazole is a heterocyclic organic compound that features a five-membered ring containing both nitrogen and oxygen atoms. This compound is part of the oxazole family, which is known for its diverse biological and chemical properties. Oxazoles are significant in various fields, including medicinal chemistry, due to their presence in many natural products and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butoxy-4,5-dihydro-1,3-oxazole typically involves the cyclodehydration of β-hydroxy amides. One common method employs reagents such as Burgess’ reagent, the Mitsunobu reagent, Martin sulfurane, Ph2-SO-Tf2O, or PPh3-CCl4 . Another approach uses fluorinating reagents like diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor® . The reaction conditions often involve room temperature synthesis with specific reagents to ensure stereospecificity and high yield.

Industrial Production Methods

In industrial settings, the synthesis of oxazoles, including this compound, can be achieved through flow chemistry techniques. This method involves the continuous flow of reactants through a packed reactor containing commercial manganese dioxide, which facilitates the oxidative aromatization of oxazolines to oxazoles . This approach enhances safety and efficiency compared to batch synthesis.

Mechanism of Action

The mechanism of action of 2-Butoxy-4,5-dihydro-1,3-oxazole involves its interaction with specific molecular targets and pathways. The compound’s electron density from the aryl amine is delocalized into the oxazole ring, making the amide carbonyl susceptible to nucleophilic attack . This property is crucial for its biological activity and reactivity in various chemical processes.

Comparison with Similar Compounds

2-Butoxy-4,5-dihydro-1,3-oxazole can be compared with other oxazole derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological and chemical properties that make it valuable in diverse applications.

Properties

CAS No.

79493-65-5

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

2-butoxy-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C7H13NO2/c1-2-3-5-9-7-8-4-6-10-7/h2-6H2,1H3

InChI Key

JUDSDRJLVSYYQV-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=NCCO1

Origin of Product

United States

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